molecular formula C12H14O4 B1437471 Methyl 4-(4-formylphenoxy)butanoate CAS No. 117846-66-9

Methyl 4-(4-formylphenoxy)butanoate

Cat. No. B1437471
CAS RN: 117846-66-9
M. Wt: 222.24 g/mol
InChI Key: PZKQCTYDJBHHNB-UHFFFAOYSA-N
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Description

“Methyl 4-(4-formylphenoxy)butanoate” is a chemical compound with the molecular formula C12H14O4 . It is used in laboratory research .


Synthesis Analysis

The synthesis of “Methyl 4-(4-formylphenoxy)butanoate” involves a reaction of 4-hydroxybenzaldehyde with methyl 4-bromobutanoate and dried K2CO3. This mixture is stirred in distilled DMF at 80°C under a nitrogen atmosphere for 6 hours . The desired product is obtained by recrystallization with ethanol .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(4-formylphenoxy)butanoate” consists of 12 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms .

Scientific Research Applications

1. Combustion Studies

Methyl 4-(4-formylphenoxy)butanoate plays a role in the study of fatty acid methyl esters (FAME) related to biodiesel fuels. It is used to understand the combustion characteristics of biodiesel and its components. For example, the oxidation and combustion behavior of similar compounds like methyl butanoate are studied to evaluate their performance and emission characteristics in biodiesel applications (Gaïl et al., 2008).

2. Synthesis of Biologically Active Compounds

This compound is also involved in the synthesis of biologically active substances. For instance, research has been conducted on synthesizing methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates, which are crucial intermediates for creating biologically active compounds, including ACE inhibitors (Zhang et al., 2009).

Safety and Hazards

When handling “Methyl 4-(4-formylphenoxy)butanoate”, it is recommended to avoid breathing in dust, fumes, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Keep containers tightly closed in a cool, well-ventilated place .

properties

IUPAC Name

methyl 4-(4-formylphenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-12(14)3-2-8-16-11-6-4-10(9-13)5-7-11/h4-7,9H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKQCTYDJBHHNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257021
Record name 4-(4-Formylphenoxy)butyric acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117846-66-9
Record name 4-(4-Formylphenoxy)butyric acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117846-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Formylphenoxy)butyric acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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